molecular formula C20H18ClN3O4S B2667024 N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide CAS No. 958703-88-3

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide

Cat. No. B2667024
CAS RN: 958703-88-3
M. Wt: 431.89
InChI Key: COOMBXLYTGAFBR-UHFFFAOYSA-N
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Description

The compound “N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide” is a complex organic molecule. It contains several functional groups including a thieno[3,4-c]pyrazole ring, a chlorophenyl group, and a dimethoxybenzamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,4-c]pyrazole ring suggests that the compound may have aromatic properties, which could influence its reactivity and stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyrazole ring is known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Fungicide Application

The compound has been found to be used as a synthetic fungicide against a wide range of plant pathogens . Its mode of action/mechanisms of toxicity is the inhibition of mitochondrial respiration of fungi .

Antiviral Activity

Some derivatives of the compound have shown antiviral activity . This could potentially be explored further for the development of new antiviral drugs.

Antioxidant Activity

The compound and its derivatives have been reported to possess antioxidant activity . This property could be useful in the development of drugs for diseases caused by oxidative stress.

Antitumor Activity

There is evidence that the compound and its derivatives may have antitumor activities . This could potentially be used in cancer research and treatment.

Anticonvulsant Activity

The compound has been reported to possess anticonvulsant activity . This could potentially be used in the treatment of epilepsy and other seizure disorders.

Anti-Inflammatory Activity

The compound and its derivatives have been reported to possess anti-inflammatory activity . This could potentially be used in the treatment of inflammatory diseases.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to elucidate its chemical properties, synthesis methods, and potential applications. For example, it could be interesting to explore its potential use as a pharmaceutical or agrochemical .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-14-6-7-15(18(9-14)28-2)20(25)22-19-16-10-29(26)11-17(16)23-24(19)13-5-3-4-12(21)8-13/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOMBXLYTGAFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide

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